molecular formula C8H12ClN3OS B14890251 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine

Cat. No.: B14890251
M. Wt: 233.72 g/mol
InChI Key: YKSHUHDYMHCFKU-UHFFFAOYSA-N
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Description

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with 2-methylmorpholine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of microorganisms by interfering with essential cellular processes, such as enzyme activity and cell membrane integrity. The exact molecular targets and pathways may vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine can be compared with other thiadiazole derivatives, such as:

  • 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)benzaldehyde
  • N-{1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-4-piperidinyl}-5-fluoronicotinamide
  • O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine hydrochloride

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of the thiadiazole ring with the morpholine moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H12ClN3OS

Molecular Weight

233.72 g/mol

IUPAC Name

4-[(5-chlorothiadiazol-4-yl)methyl]-2-methylmorpholine

InChI

InChI=1S/C8H12ClN3OS/c1-6-4-12(2-3-13-6)5-7-8(9)14-11-10-7/h6H,2-5H2,1H3

InChI Key

YKSHUHDYMHCFKU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCO1)CC2=C(SN=N2)Cl

Origin of Product

United States

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